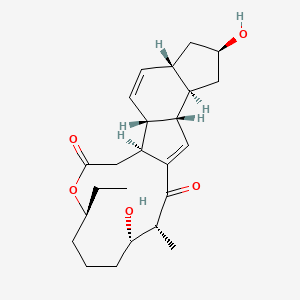

Spinosyn A aglycone

Vue d'ensemble

Description

L'aglycone de spinosyn A est un composé d'origine naturelle appartenant à la famille des insecticides de type spinosyn. Ces composés sont produits par fermentation de la bactérie Saccharopolyspora spinosa. L'aglycone de spinosyn A est une macrolide tétracyclique dérivée de polykétide qui présente une activité insecticide puissante contre un large éventail de ravageurs. Il est un composant clé de l'insecticide commercial Spinosad, largement utilisé en agriculture et en horticulture en raison de son efficacité et de son faible impact environnemental .

Applications De Recherche Scientifique

Spinosyn A aglycone has a wide range of scientific research applications:

Chemistry: It serves as a model compound for studying polyketide biosynthesis and enzymatic reactions.

Biology: Researchers use it to investigate the mechanisms of insecticidal activity and resistance.

Medicine: this compound and its analogs are explored for their potential therapeutic applications, including antiparasitic and antimicrobial properties.

Industry: It is used in the development of environmentally friendly insecticides for integrated pest management programs

Mécanisme D'action

Target of Action

Spinosyn A aglycone primarily targets the nicotinic acetylcholine receptors . These receptors play a crucial role in transmitting signals in the nervous system. By interacting with these receptors, this compound can effectively disrupt the normal functioning of the nervous system in insects .

Mode of Action

The compound’s mode of action involves the disruption of nicotinic acetylcholine receptors . It acts as an allosteric agonist, binding to these receptors and causing a change in their conformation . This change disrupts the normal signaling process, leading to a loss of function in the targeted insects .

Biochemical Pathways

this compound is a product of the polyketide pathway . Its biosynthesis involves the formation of an aglycone from acetate and propionates by polyketide synthase and bridging enzymes . This is followed by glycosylation of the aglycone using deoxythymidine diphosphate (dTDP)-rhamnose, and then methylation of the rhamnose . The resulting compound exhibits potent insecticidal activity .

Pharmacokinetics

It is known that the compound is produced by fermentation , suggesting that it may be metabolized and excreted by biological systems

Result of Action

The result of this compound’s action is potent insecticidal activity . By disrupting the function of nicotinic acetylcholine receptors, it causes paralysis and death in targeted insects . This makes it an effective agent for controlling many commercially significant species that cause extensive damage to crops and other plants .

Action Environment

The action of this compound can be influenced by various environmental factors. It is known that the compound shows potent activity and lower environmental effect, making it a useful agent for modern integrated pest management programs .

Analyse Biochimique

Biochemical Properties

Spinosyn A aglycone plays a crucial role in biochemical reactions, particularly in its interaction with nicotinic acetylcholine receptors. It acts as an allosteric modulator, binding to these receptors and causing prolonged activation, which leads to the disruption of normal neural transmission in insects . The compound interacts with various enzymes and proteins, including polyketide synthases and glycosyltransferases, which are involved in its biosynthesis . These interactions are essential for the formation of the aglycone structure and its subsequent modifications.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In insect cells, it disrupts neural transmission by binding to nicotinic acetylcholine receptors, leading to paralysis and death . This compound also influences cell signaling pathways, particularly those involved in neurotransmission. Additionally, this compound can affect gene expression and cellular metabolism by altering the activity of key enzymes and transcription factors . These effects are primarily observed in target insect species, with minimal impact on non-target organisms.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to nicotinic acetylcholine receptors in the nervous system of insects . This binding causes prolonged activation of the receptors, leading to continuous neural firing and eventual paralysis. At the molecular level, this compound interacts with specific amino acid residues within the receptor, stabilizing its active conformation . This interaction is highly specific, contributing to the compound’s selectivity for insect targets.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and high temperatures . Long-term studies have shown that this compound can have persistent effects on cellular function, particularly in insect cells. These effects include sustained disruption of neural transmission and prolonged paralysis . The compound’s stability and efficacy can vary depending on the specific experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In insects, low doses of the compound can cause mild neural disruption, while higher doses lead to rapid paralysis and death . Threshold effects have been observed, with a clear dose-response relationship. At high doses, this compound can exhibit toxic effects, including severe neural damage and mortality . These findings highlight the importance of precise dosage control in applications involving this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its biosynthesis and degradation. The compound is synthesized through the polyketide pathway, involving the action of polyketide synthases and other enzymes . During its biosynthesis, this compound undergoes various modifications, including glycosylation and methylation . These modifications are crucial for the compound’s biological activity and stability. Additionally, this compound can be metabolized by specific enzymes in insect cells, leading to its degradation and elimination .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and the nervous system . This localization is essential for its insecticidal activity, as it allows the compound to reach its target receptors and exert its effects.

Subcellular Localization

The subcellular localization of this compound is primarily within the nervous system of insects. The compound targets nicotinic acetylcholine receptors located on the cell membranes of neurons . This specific localization is facilitated by targeting signals and post-translational modifications that direct this compound to its site of action . The compound’s activity and function are closely linked to its precise localization within the nervous system, which is critical for its insecticidal properties.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La préparation de l'aglycone de spinosyn A implique une voie biosynthétique complexe. La biosynthèse commence par la formation d'une chaîne linéaire de polykétide par des synthases de polykétide (SpnA-E). Cette chaîne subit une série de réactions enzymatiques, notamment des réactions de type Diels-Alder et Rauhut-Currier, pour former la structure de lactone tétracyclique de l'aglycone . L'aglycone est ensuite glycosylé avec du rhamnose et de la forosamine pour produire la structure finale du spinosyn .

Méthodes de production industrielle

La production industrielle de l'aglycone de spinosyn A est réalisée par fermentation de Saccharopolyspora spinosa. Le processus de fermentation est optimisé pour maximiser le rendement des composés spinosyn désirés. Des techniques de génie génétique ont été utilisées pour améliorer la production de l'aglycone de spinosyn A en manipulant l'expression des gènes biosynthétiques clés . Cette approche a conduit à des améliorations significatives du rendement et de l'efficacité.

Analyse Des Réactions Chimiques

Types de réactions

L'aglycone de spinosyn A subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour la modification et la fonctionnalisation du composé afin d'améliorer ses propriétés insecticides.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions chimiques de l'aglycone de spinosyn A comprennent des agents oxydants tels que le permanganate de potassium et des agents réducteurs tels que le borohydrure de sodium. Les réactions de substitution impliquent souvent des nucléophiles tels que les amines et les thiols .

Principaux produits

Les principaux produits formés par les réactions chimiques de l'aglycone de spinosyn A comprennent divers analogues de spinosyn avec des groupes fonctionnels modifiés. Ces analogues présentent différents niveaux d'activité insecticide et sont utilisés pour cibler des ravageurs spécifiques .

Applications de la recherche scientifique

L'aglycone de spinosyn A a un large éventail d'applications de recherche scientifique :

Chimie : Il sert de composé modèle pour l'étude de la biosynthèse des polykétides et des réactions enzymatiques.

Biologie : Les chercheurs l'utilisent pour étudier les mécanismes de l'activité insecticide et de la résistance.

Médecine : L'aglycone de spinosyn A et ses analogues sont explorés pour leurs applications thérapeutiques potentielles, notamment leurs propriétés antiparasitaires et antimicrobiennes.

Industrie : Il est utilisé dans le développement d'insecticides respectueux de l'environnement pour les programmes de lutte intégrée contre les ravageurs

Mécanisme d'action

Le mécanisme d'action de l'aglycone de spinosyn A implique la perturbation des récepteurs nicotiniques de l'acétylcholine chez les insectes. Cette perturbation entraîne une hyperstimulation du système nerveux, provoquant la paralysie et la mort des ravageurs cibles . Le composé présente une forte sélectivité envers les insectes, avec un impact minimal sur les organismes non ciblés, y compris les mammifères et les insectes bénéfiques .

Comparaison Avec Des Composés Similaires

L'aglycone de spinosyn A est unique parmi les insecticides en raison de son origine naturelle, de sa structure complexe et de son mode d'action spécifique. Des composés similaires de la famille des spinosyn comprennent :

Spinosyn D : Un composé étroitement lié avec une structure et une activité insecticide similaires.

Spinosyn E : Un dérivé avec une structure déméthylée.

Spinosyn F : Un autre dérivé avec un motif de déméthylation différent

Ces composés partagent la structure de base de la macrolide tétracyclique mais diffèrent par leurs groupes fonctionnels et leurs propriétés insecticides.

Propriétés

IUPAC Name |

(1S,2R,5S,7R,9R,10S,14R,15S,19S)-19-ethyl-7,15-dihydroxy-14-methyl-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O5/c1-3-16-5-4-6-22(26)13(2)24(28)21-11-19-17(20(21)12-23(27)29-16)8-7-14-9-15(25)10-18(14)19/h7-8,11,13-20,22,25-26H,3-6,9-10,12H2,1-2H3/t13-,14-,15-,16+,17-,18-,19-,20+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIHUILSVOGYVDG-MRAVEKNJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C=CC3C2CC(=O)O1)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C=C[C@H]3[C@@H]2CC(=O)O1)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-Hydroxy-ethoxy)-7,8,9,10-tetrahydro-benzo[c]chromen-6-one](/img/structure/B1680997.png)

![4-(dimethylamino)-N-[[4-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]phenyl]methyl]benzamide](/img/structure/B1681001.png)

![Naphtho[1,2-d]thiazol-2-amine](/img/structure/B1681003.png)

![2-[2-[(2R,3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S,5S)-3-hydroxy-5-methylnon-1-enyl]-1,2,3,3a,4,5,6,6a-octahydropentalen-2-yl]ethoxy]acetic acid](/img/structure/B1681010.png)